5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
CAS No.: 172349-10-9
Cat. No.: VC20918876
Molecular Formula: C6H7ClN2S
Molecular Weight: 174.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172349-10-9 |
|---|---|
| Molecular Formula | C6H7ClN2S |
| Molecular Weight | 174.65 g/mol |
| IUPAC Name | 5-(aminomethyl)thiophene-2-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C6H6N2S.ClH/c7-3-5-1-2-6(4-8)9-5;/h1-2H,3,7H2;1H |
| Standard InChI Key | ORXSASOZUVSWPV-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)C#N)CN.Cl |
| Canonical SMILES | C1=C(SC(=C1)C#N)CN.Cl |
Introduction
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride, with the CAS number 172349-10-9, is a versatile chemical compound that has garnered significant attention in various fields of research, including organic synthesis, medicinal chemistry, and biological studies. Its molecular formula is C6H7ClN2S, and it has a molecular weight of approximately 174.65 g/mol .
Applications in Organic Synthesis
This compound serves as a crucial building block in organic synthesis due to its reactive functional groups (aminomethyl and carbonitrile). It participates in various reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for creating diverse chemical entities.
Synthesis Pathways
While specific synthesis pathways for 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride are not detailed here due to complexity, its role as an intermediate is pivotal in constructing complex molecules.
Medicinal Chemistry Applications
In medicinal chemistry, this compound acts as an intermediate in synthesizing pharmacologically active compounds like novel Schiff bases and thiadiazolopyrimidine derivatives. These derivatives have shown promising antimicrobial and anticancer activities.
Therapeutic Potential
Derivatives synthesized from this compound exhibit potential therapeutic applications:
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Antimicrobial Activity: Excellent activity against various pathogens.
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Anticancer Potential: Significant growth inhibitory effects on human tumor cell lines.
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Other potential applications include antiarrhythmic properties due to serotonin antagonist effects.
Biological Research Findings
In biological studies, the interaction between this compound's functional groups (aminomethyl for hydrogen bonding; carbonitrile for nucleophilic addition reactions) with biological macromolecules modulates enzyme activity or receptor function. This modulation can lead to changes in cellular pathways relevant to cancer treatment or viral infections.
Interaction Mechanisms
The mechanism involves forming hydrogen bonds via the aminomethyl group while engaging the carbonitrile group in nucleophilic addition reactions with proteins or nucleic acids.
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